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molecular formula C12H20O4 B156247 Diethyl 2-pent-4-enylpropanedioate CAS No. 1906-96-3

Diethyl 2-pent-4-enylpropanedioate

Cat. No. B156247
M. Wt: 228.28 g/mol
InChI Key: NLEHEDAAFLLABZ-UHFFFAOYSA-N
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Patent
US04709030

Procedure details

A suspension of 13.8 g of lithium aluminium hydride in 500 ml of tetrahydrofuran was treated dropwise under nitrogen at 0°-5° C. within 1 hour with a solution of 33.2 g of diethyl (4-pentenyl)malonate in 125 ml of tetrahydrofuran. The mixture was stirred overnight at room temperature and then heated to boiling for 3 hours. After cooling there were cautiously added dropwise to the reaction mixture firstly 25 ml of acetone and then 25 ml of saturated sodium hydrogen carbonate solution. The resulting slurry was suction filtered and the residue on the suction filter was washed four times with tetrahydrofuran. Concentration of the filtrate gave 17.8 g of 2-(4-pentenyl)-1,3-propanediol (purity 89%) as a yellow liquid.
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH2:7]([CH:12]([C:18](OCC)=[O:19])[C:13](OCC)=[O:14])[CH2:8][CH2:9][CH:10]=[CH2:11].CC(C)=O.C(=O)([O-])O.[Na+]>O1CCCC1>[CH2:7]([CH:12]([CH2:18][OH:19])[CH2:13][OH:14])[CH2:8][CH2:9][CH:10]=[CH2:11] |f:0.1.2.3.4.5,8.9|

Inputs

Step One
Name
Quantity
13.8 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
33.2 g
Type
reactant
Smiles
C(CCC=C)C(C(=O)OCC)C(=O)OCC
Name
Quantity
125 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
25 mL
Type
reactant
Smiles
CC(=O)C
Step Four
Name
Quantity
25 mL
Type
reactant
Smiles
C(O)([O-])=O.[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
WAIT
Type
WAIT
Details
to boiling for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling there
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
the residue on the suction filter
WASH
Type
WASH
Details
was washed four times with tetrahydrofuran

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(CCC=C)C(CO)CO
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 84.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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